

5-trans U-46619 chemical structure and properties

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Compound of Interest

Compound Name: 5-trans U-46619

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An In-Depth Technical Guide to 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **5-trans U-46619**, a synthetic analog of the prostaglandin endoperoxide PGH2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and application of this compound.

Chemical Structure and Properties

5-trans U-46619 is the 5,6-trans isomer of U-46619, a potent thromboxane A2 (TXA2) receptor agonist.[1] Its chemical structure is characterized by a bicyclic ether core with two side chains.

IUPAC Name: 7-[(2S,3R)-3-[(3S)-3-hydroxyoct-1-enyl]-5oxabicyclo[2.2.1]heptan-2-yl]hept-5enoic acid

Formal Name: 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid

Chemical Formula: C21H34O4

Molecular Weight: 350.5 g/mol

CAS Number: 330796-58-2



Physicochemical and Pharmacological Properties

Property	Value	Source
Molecular Formula	C21H34O4	N/A
Molecular Weight	350.5	N/A
Appearance	Solution in methyl acetate	N/A
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml	N/A
Pharmacological Activity	Thromboxane A2 receptor agonist; inhibitor of microsomal prostaglandin E2 synthase (mPGES) at 10 µM.	N/A

Mechanism of Action and Signaling Pathway

As a thromboxane A2 receptor (TP receptor) agonist, **5-trans U-46619** mimics the action of the endogenous ligand, thromboxane A2. While the specific signaling pathway for the 5-trans isomer has not been as extensively studied as its cis counterpart (U-46619), it is presumed to activate similar downstream signaling cascades upon binding to the TP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events.

The binding of **5-trans U-46619** to the TP receptor is expected to trigger the following signaling cascade:

- Gq Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the βy-subunits.
- Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β
 (PLC-β).



- Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
- Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).
- Downstream Effects: Activated PKC phosphorylates various target proteins, leading to physiological responses such as platelet aggregation and smooth muscle contraction.

Furthermore, studies on U-46619 have implicated the involvement of other signaling pathways, including the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), as well as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]

Below is a diagram illustrating the presumed primary signaling pathway of **5-trans U-46619**.



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Presumed signaling pathway of **5-trans U-46619**.

Experimental Protocols

The following are generalized protocols for key experiments involving **5-trans U-46619**, primarily adapted from studies using its cis-isomer, U-46619. Researchers should optimize



these protocols for their specific experimental conditions.

Platelet Aggregation Assay

This assay measures the ability of **5-trans U-46619** to induce platelet aggregation in vitro.

Methodology:

- Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
 - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
 - Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed
 (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.
- Aggregation Measurement:
 - Use a light transmission aggregometer.
 - Place a cuvette containing PRP into the aggregometer and establish a baseline of light transmission.
 - Add a specific concentration of 5-trans U-46619 to the PRP.
 - Record the change in light transmission over time as platelets aggregate. The aggregation is typically monitored for 5-10 minutes.
 - The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP as the 100% reference.

Experimental Workflow:

Workflow for a platelet aggregation assay.

Vasoconstriction Assay



This assay assesses the contractile effect of **5-trans U-46619** on isolated blood vessels.

Methodology:

- Tissue Preparation:
 - Isolate arterial rings (e.g., aorta, mesenteric artery) from an appropriate animal model.
 - Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
 - Connect the rings to an isometric force transducer to record changes in tension.
 - Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
- Measurement of Contractile Response:
 - After equilibration, induce a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.
 - Wash the tissues and allow them to return to baseline tension.
 - Add cumulative concentrations of 5-trans U-46619 to the organ bath.
 - Record the increase in tension after each addition until a maximal response is achieved.
 - The contractile response is typically expressed as a percentage of the reference contraction induced by potassium chloride.

Experimental Workflow:

Workflow for a vasoconstriction assay.

Conclusion

5-trans U-46619 is a valuable pharmacological tool for studying the thromboxane A2 receptor and its downstream signaling pathways. Its activity as a TP receptor agonist makes it relevant for research in areas such as thrombosis, hemostasis, and cardiovascular physiology. The information and protocols provided in this guide serve as a foundation for researchers to design



and execute experiments aimed at further elucidating the biological roles of this compound. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

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